molecular formula C8H5FN2O2 B1343668 6-Fluoro-1H-indazole-4-carboxylic acid CAS No. 848678-59-1

6-Fluoro-1H-indazole-4-carboxylic acid

Cat. No.: B1343668
CAS No.: 848678-59-1
M. Wt: 180.14 g/mol
InChI Key: UFBWVTXZGFDDLU-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indazole-4-carboxylic acid (CAS 848678-59-1) is a fluorinated indazole derivative with the molecular formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol . It is typically stored under dry conditions at 2–8°C and is utilized in pharmaceutical and chemical research due to its indazole scaffold, which is prominent in drug discovery for kinase inhibition and receptor modulation . The compound is currently listed as temporarily out of stock, with suppliers in China, the U.S., India, and Germany . Its safety profile includes GHS hazard warnings for skin/eye irritation (H315, H320), acute toxicity (H302), and respiratory irritation (H335), necessitating precautions during handling .

Preparation Methods

Synthesis via Hydrazide Intermediate and Cyclization

A well-documented preparation method involves the synthesis of 6-fluoro-1H-indazole-4-carboxylic acid methyl ester through the intermediate 6-fluoro-1H-indole-4-carboxylhydrazide. This method is described in Chinese patent CN106854172B and CN106854172A, which provide detailed reaction conditions and yields.

Stepwise Procedure:

  • Step 1: Formation of 6-fluoro-1H-indole-4-carboxylhydrazide

    • React 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester (1 kg, 4.7 mol) with N,N-dimethylformamide dimethyl acetal (3 kg, 25.2 mol) and triethylamine (250 g, 2.47 mol) in DMF (5 L).
    • Heat the mixture to 100°C until the reaction completes.
    • Cool the reaction mixture, then add methanol (5 L) and 50% hydrazine hydrate (1.4 kg, 14.1 mol).
    • Heat to 60°C to complete the reaction.
    • Filter to obtain 6-fluoro-1H-indole-4-carboxylhydrazide as a white solid.
    • Yield: 843 g (93.1%).
  • Step 2: Cyclization to this compound methyl ester

    • Add 6-fluoro-1H-indole-4-carboxylhydrazide (843 g, 4.37 mol) to a mixture of methanol (1 L) and dichloromethane (5 L).
    • Add 2-iodobenzoic acid (1.47 kg, 5.25 mol).
    • Warm to 40°C and stir until the reaction completes.
    • Quench with 10% sodium sulfite aqueous solution, separate layers, dry the organic phase.
    • Evaporate to dryness and recrystallize from ethyl acetate and n-heptane.
    • Obtain this compound methyl ester.
    • Yield: 658 g (78%).

Characterization:

  • 1H NMR (400 MHz, 25°C, DMSO-d6): Signals consistent with the indazole structure and methyl ester group.

This method is advantageous due to its relatively high yields and straightforward reaction conditions, involving common reagents and moderate temperatures.

Alternative Synthetic Route: Diazotization and Cyclization from Amino Methylbenzoate Derivatives

Another approach, although for related indazole derivatives, involves diazotization of amino-substituted methyl benzoates followed by cyclization to form the indazole ring. For example, the synthesis of 1H-indazole-4-carboxylic acid derivatives substituted with halogens at positions 5 and 6 has been reported using this method.

Key Steps:

  • Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate is treated with acetic acid and sodium nitrite in water at 10–30°C to form a diazonium salt.
  • The reaction mixture is stirred for 24 hours to allow cyclization.
  • The product is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.
  • Yield reported: 76%.

While this method is for a halogenated indazole derivative, the principle can be adapted for fluorinated analogs by starting from appropriately substituted amino methylbenzoates.

Step Reactants/Conditions Temperature Solvent(s) Yield (%) Notes
Formation of hydrazide 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester, DMF dimethyl acetal, triethylamine, hydrazine hydrate 100°C (first), 60°C (second) DMF, methanol 93.1 High yield, white solid product
Cyclization to methyl ester Hydrazide, 2-iodobenzoic acid 40°C Methanol, dichloromethane 78 Recrystallization improves purity
Diazotization & cyclization (alternative) Amino methylbenzoate, sodium nitrite, acetic acid 10–30°C Water, ethyl acetate 76 Adaptable for halogenated derivatives
  • The described methods utilize readily available reagents and solvents, making them suitable for scale-up.
  • Reaction temperatures are moderate, reducing energy costs.
  • The use of hydrazine hydrate requires careful handling due to toxicity and reactivity.
  • Purification by recrystallization and chromatography ensures high purity, essential for pharmaceutical applications.
  • Automated reactors and controlled addition of reagents can improve reproducibility and safety in industrial settings.
  • The 1H NMR spectra confirm the formation of the indazole ring and the presence of the fluorine substituent.
  • Mass spectrometry (ESI+) shows molecular ion peaks consistent with the expected molecular weight (~180.14 g/mol for the acid).
  • The compound exhibits good stability when stored at 2–8°C in sealed, dry conditions.
  • Solubility data indicate preparation of stock solutions in DMSO or methanol is feasible, with heating and sonication aiding dissolution.

The preparation of this compound is efficiently achieved through a two-step process involving hydrazide formation followed by cyclization to the indazole methyl ester, which can be hydrolyzed to the acid if needed. Alternative diazotization methods provide routes for related derivatives. The methods are well-documented, reproducible, and suitable for both laboratory and industrial scale synthesis, with yields typically above 75%. Analytical data support the structural integrity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can inhibit or activate various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Fluoro-Substituted Indazole Isomers

Positional isomers of 6-fluoro-1H-indazole-4-carboxylic acid exhibit distinct physicochemical and biological properties due to variations in fluorine placement. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Position Structural Similarity Score
This compound 848678-59-1 C₈H₅FN₂O₂ 180.14 C6, C4-COOH Reference (1.00)
4-Fluoro-1H-indazole-5-carboxylic acid 1041481-59-7 C₈H₅FN₂O₂ 180.14 C4, C5-COOH 0.66
7-Fluoro-1H-indazole-3-carboxylic acid 959236-59-0 C₈H₅FN₂O₂ 180.14 C7, C3-COOH 0.63

Key Findings :

  • The similarity score (calculated via Tanimoto or other structural metrics) decreases as the fluorine and carboxylic acid groups occupy more distant positions .
  • Bioactivity Implications : The C4-COOH and C6-F configuration in the reference compound may optimize hydrogen bonding and electron-withdrawing effects in drug-receptor interactions compared to isomers .

Halogen-Substituted Analogs

Replacing fluorine with other halogens alters electronic properties and steric bulk:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Halogen Type Key Differences
6-Chloro-1H-indazole-4-carboxylic acid 885522-12-3 C₈H₅ClN₂O₂ 196.59 Cl Higher molecular weight; increased lipophilicity
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid 885521-55-1 C₈H₄FIN₂O₂ 306.03 F, I Dual halogenation enhances steric hindrance and polarizability

Key Findings :

Nitrated and Heterocyclic Derivatives

Nitration or heterocycle modification impacts reactivity and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Notes
4-Nitro-1H-indazole-6-carboxylic acid 141111-53-7 C₈H₅N₃O₄ 207.14 NO₂ Nitro group enhances electrophilicity for nucleophilic substitution reactions
4-Fluoro-1H-indole-6-carboxylic acid 313337-34-7 C₉H₆FNO₂ 179.15 Indole scaffold Indole (pyrrole) vs. indazole (pyrazole) alters aromaticity and hydrogen-bonding capacity

Key Findings :

  • Nitrated derivatives are precursors for amide or amine synthesis but may pose stability challenges under reducing conditions .

Biological Activity

6-Fluoro-1H-indazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the indazole family, which is known for its potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H5FN2O2. Its structure features a fluorine atom at the 6-position of the indazole ring and a carboxylic acid group at the 4-position. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.

Structural Information:

  • Molecular Formula: C8H5FN2O2
  • SMILES Notation: C1=C(C=C2C(=C1C(=O)O)C=NN2)F
  • InChIKey: UFBWVTXZGFDDLU-UHFFFAOYSA-N

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. The compound has been evaluated for its effectiveness against various cancer cell lines.

StudyCompoundTargetIC50 (nM)Findings
Paul et al.81c (related derivative)Polo-like kinase 4 (PLK4)<10Effective inhibitor of HCT116 colon cancer growth
Wang et al.82a (related derivative)Pim kinases (Pim-1, Pim-2, Pim-3)0.4 - 1.1Strong activity against multiple kinases

These studies indicate that modifications to the indazole scaffold can lead to significant antitumor activity, suggesting that this compound may also exhibit similar effects.

Antibacterial Activity

Indazoles have been studied for their antibacterial properties. Although specific data on this compound is limited, related compounds have shown promise in inhibiting bacterial growth.

CompoundTarget BacteriaMIC (µg/mL)Notes
NovobiocinStaphylococcus aureus0.5 - 2.0Effective against Gram-positive bacteria
Coumermycin A1E. coli, S. aureus>10Development halted due to resistance issues

The structural similarities suggest that this compound could also possess antibacterial properties, warranting further investigation.

The mechanism of action for compounds like this compound typically involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom may enhance binding affinity and specificity, potentially leading to inhibition or activation of critical biological pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of indazole derivatives:

  • Antitumor Studies : Research conducted by Paul et al. demonstrated that certain derivatives could inhibit tumor growth effectively in mouse models, indicating a pathway for drug development targeting PLK4.
  • Antibacterial Studies : The exploration of related compounds has shown variable effectiveness against bacterial strains, emphasizing the need for further studies on the antibacterial potential of this compound.
  • Pharmacokinetic Properties : Understanding the pharmacokinetics of indazoles is crucial for assessing their therapeutic viability. Although specific data on this compound are sparse, studies on related compounds indicate that modifications can significantly impact absorption and bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Fluoro-1H-indazole-4-carboxylic acid, and what critical parameters influence yield?

  • Methodological Answer : A standard approach involves condensation reactions using substituted indazole precursors. For example, refluxing 6-fluoro-1H-indazole derivatives with carboxylic acid-forming reagents (e.g., sodium acetate in acetic acid) under controlled conditions (3–5 hours, 100–120°C) can yield the target compound. Critical parameters include stoichiometric ratios (e.g., 1:1.1 molar ratio of precursor to reagent), solvent choice (acetic acid for solubility), and reaction time to minimize byproducts .

Q. How is this compound typically purified, and what analytical techniques confirm its purity?

  • Methodological Answer : Column chromatography using ethyl acetate/hexane gradients (e.g., 30–50% ethyl acetate) is effective for purification. Post-purification, analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization) assess purity. Purity ≥98% is often required for downstream applications, as seen in analogous indazole derivatives .

Q. What spectroscopic methods are employed for structural elucidation, and what key spectral signatures are expected?

  • Methodological Answer :

  • ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.2–8.5 ppm (indazole ring) and carboxylic acid protons (broad, δ ~13 ppm, if present). The fluorine atom causes splitting patterns in adjacent protons .
  • IR Spectroscopy : Carboxylic acid C=O stretch near 1700 cm⁻¹ and O-H stretch (2500–3300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₈H₅FN₂O₂; calculated m/z 180.04) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or optimizing synthesis conditions for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways, such as evaluating the energy barriers for fluorination or carboxylation steps. For example, comparing theoretical vs. experimental IR/NMR data (e.g., carbon-hydrogen coupling constants) refines computational models. Discrepancies in elemental analysis (e.g., C, H, N percentages) can highlight systematic errors in synthesis or characterization .

Q. What strategies resolve discrepancies between theoretical and experimental data in elemental analysis or spectral interpretation?

  • Methodological Answer :

  • Elemental Analysis : Re-run combustion analysis under inert conditions to avoid oxidation artifacts. Compare results with inductively coupled plasma mass spectrometry (ICP-MS) for trace impurities .
  • Spectral Mismatches : Use deuterated solvents to eliminate proton exchange effects in NMR. For IR, ensure anhydrous conditions to avoid water interference in O-H stretches .

Q. How can researchers design mechanistic studies to understand byproduct formation during synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ techniques like ReactIR to track intermediate formation (e.g., nitro or iodo byproducts in halogenation steps).
  • Isolation of Byproducts : Scale up reactions and isolate byproducts via preparative HPLC. Structural elucidation (e.g., X-ray crystallography) identifies competing reaction pathways, such as unexpected cyclization or fluorine displacement .

Q. Methodological Best Practices

  • Safety Considerations : Wear PPE (gloves, goggles) during synthesis due to acetic acid’s corrosive nature. Handle fluorinated intermediates in fume hoods to avoid inhalation risks .
  • Data Validation : Cross-validate spectral data with synthetic replicates and reference standards. For example, compare NMR shifts with structurally similar compounds (e.g., 6-Chloro-1H-indazole-4-carboxylic acid methyl ester) .

Properties

IUPAC Name

6-fluoro-1H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBWVTXZGFDDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646380
Record name 6-Fluoro-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848678-59-1
Record name 6-Fluoro-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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